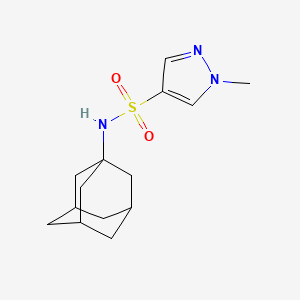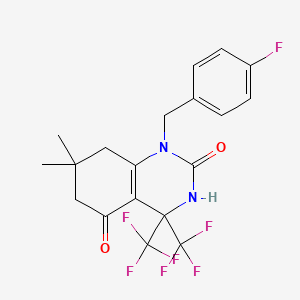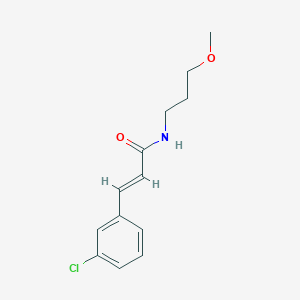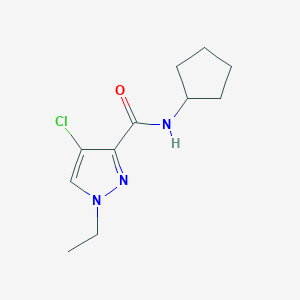
2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide
Vue d'ensemble
Description
2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
Mécanisme D'action
BPN14770 is a selective inhibitor of 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, an enzyme that hydrolyzes cAMP in the brain. By inhibiting 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, BPN14770 increases cAMP levels in the brain, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), two proteins that play a role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to improve memory and cognitive function in preclinical models of cognitive impairment. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain. BPN14770 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPN14770 is its selectivity for 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, which reduces the risk of off-target effects. It has also shown good bioavailability and brain penetration in preclinical studies. However, one limitation of BPN14770 is its short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of BPN14770. One direction is the development of more potent and selective 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide inhibitors that may have improved efficacy and reduced side effects. Another direction is the investigation of the effects of BPN14770 in combination with other drugs for the treatment of cognitive disorders. Finally, the development of biomarkers for the early detection and diagnosis of cognitive impairment may enable the use of BPN14770 as a preventive measure for Alzheimer's disease and other cognitive disorders.
Conclusion:
BPN14770 is a promising small molecule drug for the treatment of cognitive disorders such as Alzheimer's disease. Its selective inhibition of 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide and its ability to increase cAMP levels in the brain make it a promising candidate for improving memory and cognitive function. Further research is needed to fully understand its mechanism of action and to develop more potent and selective 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide inhibitors for the treatment of cognitive disorders.
Applications De Recherche Scientifique
BPN14770 has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and cognitive function. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain. BPN14770 has been tested in several animal models of Alzheimer's disease, including transgenic mouse models, and has been found to improve cognitive function and reduce amyloid beta deposition in the brain.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-2-14-24-15-12-21(13-16-24)23-22(25)17-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,21H,2,12-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITGBEPHXSCZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-(1-propylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)

![5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4674180.png)
![1-(9H-fluoren-2-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4674187.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4674193.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4674202.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4674215.png)

![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4674234.png)


![2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide](/img/structure/B4674246.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674251.png)